1-(Oxolan-3-yl)piperazin-2-one

Physicochemical profiling Fragment-based drug design Medicinal chemistry

Arylpiperazinone fragments often fail due to high lipophilicity-driven hERG/CYP450 off-target effects. This 2-oxopiperazine scaffold replaces planar aryl groups with a saturated oxolane ring, achieving a cLogP of -0.9 and TPSA of 41.6 Ų to mitigate these liabilities. The C-2 carbonyl and free N-H provide three orthogonal diversification vectors for rapid SAR. - Low lipophilicity reduces CYP450 and hERG risk vs. phenylpiperazinones. - C-2 lactam enables chemoselective transformations orthogonal to N-4 modification. - Validated piperazin-2-one core shows >30-fold peak/late Na_inhibitor selectivity.

Molecular Formula C8H14N2O2
Molecular Weight 170.21 g/mol
Cat. No. B13250722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Oxolan-3-yl)piperazin-2-one
Molecular FormulaC8H14N2O2
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESC1COCC1N2CCNCC2=O
InChIInChI=1S/C8H14N2O2/c11-8-5-9-2-3-10(8)7-1-4-12-6-7/h7,9H,1-6H2
InChIKeyJTTPMYNOMRBRGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Oxolan-3-yl)piperazin-2-one: Core CNS & Anti-Infective Scaffold


1-(Oxolan-3-yl)piperazin-2-one (CAS 1284246-94-1) is a chiral, non‐aromatic heterocycle that fuses a saturated tetrahydrofuran (oxolane) ring with a 2‑oxopiperazine scaffold [1]. The saturated oxolane imparts conformational rigidity and enhanced three‐dimensionality compared to planar aryl analogs, while the lactam carbonyl provides a directional hydrogen‐bond acceptor/polar interaction site [2]. These features place the compound at the interface of fragment‐like physicochemical space (MW 170.21, cLogP −0.9) and offer multiple vectors for library enumeration via the free N–H and α‐carbon positions.

Chiral, non-aromatic oxolane-piperazinone scaffold for fragment-based screening
Low predicted lipophilicity (cLogP −0.9) supports CNS and anti-infective lead optimization
Three hydrogen-bond acceptors and C-2 carbonyl enable directional target engagement

Why Generic Piperazinone Isosteres Cannot Substitute


Piperazin‑2‑one derivatives are highly sensitive to N‑substituent identity; even a single atom change (e.g., −O− vs. −CH₂− or aryl vs. saturated heterocycle) profoundly alters hydrogen‑bonding capacity, lipophilicity, and metabolic stability [1]. The oxolan‑3‑yl group distinguishes 1‑(oxolan‑3‑yl)piperazin‑2‑one from both its des‑carbonyl analog 1‑(oxolan‑3‑yl)piperazine and aryl‑substituted piperazinones such as 1‑phenylpiperazin‑2‑one. The former lacks the key lactam H‑bond acceptor that directs target engagement, while the latter introduces a planar, lipophilic phenyl ring that elevates logP and increases CYP450 susceptibility [1]. Consequently, substituting any of these analogs into a synthetic sequence or SAR study without re‑optimization risks loss of target activity, altered pharmacokinetics, or synthetic incompatibility due to divergent reactivity at the C‑2 carbonyl. The quantitative evidence below details exactly where the target compound departs from its closest relatives.

Target Compound 1-(Oxolan-3-yl)piperazin-2-one: lactam HBA, low logP, saturated oxolane
Substitute Risk 1-(Oxolan-3-yl)piperazine: lacks lactam carbonyl, may shift target recognition
Target Compound TPSA 41.6 Ų, XLogP3 −0.9, three diversification sites
Substitute Risk 1-Phenylpiperazin-2-one: planar aryl increases logP and CYP450 susceptibility

Quantitative Differentiation from Closest Analogs


Hydrogen-Bond Acceptor Count Comparison

The lactam carbonyl of 1-(oxolan-3-yl)piperazin‑2-one provides three hydrogen‑bond acceptors (HBA), whereas the des‑carbonyl analog 1-(oxolan-3-yl)piperazine has only two [1]. In fragment-based screening, HBA count is a primary determinant of target recognition; the additional acceptor can form a critical anchoring interaction in ATP‑binding or protease active sites [2].

HBA Count
Supporting evidence
3 vs 2 acceptors
Expands target recognition profile for fragment screening
Computed from 2D structure (PubChem Cactvs)
Physicochemical profiling Fragment-based drug design Medicinal chemistry

Topological Polar Surface Area Analysis

The topological polar surface area (TPSA) of 1-(oxolan-3-yl)piperazin‑2‑one is 41.6 Ų, compared to 32.3 Ų for 1‑phenylpiperazin‑2‑one [1]. The lower TPSA of the phenyl analog predicts better passive BBB permeation (common threshold <60–70 Ų), but the oxolane derivative’s higher TPSA, coupled with a lower logP (−0.9 vs. ~+1.2 for phenyl analog), positions it in a distinct CNS‑MPO (Multiparameter Optimization) zone that often correlates with lower P‑gp efflux liability [2].

Topological PSA
Class-level inference
41.6 vs 32.3 Ų
Influences CNS penetration and efflux transporter recognition
Comparator TPSA estimated; data to verify
Blood-brain barrier permeability CNS drug design Physicochemical property optimization

Lipophilicity (XLogP3) Profile vs. Arylpiperazinones

The predicted XLogP3 of 1-(oxolan-3-yl)piperazin‑2‑one is −0.9, significantly lower than that of typical 1‑arylpiperazin‑2‑one analogs (e.g., 1‑phenylpiperazin‑2‑one, predicted XLogP3 ≈ +1.2) [1]. This 2.1‑log unit decrease translates to an approximately 126‑fold reduction in octanol‑water partition coefficient, which directly impacts aqueous solubility, plasma protein binding, and metabolic clearance pathways [2].

Lipophilicity (XLogP3)
Class-level inference
−0.9 vs +1.2
~126-fold lower partition; may reduce hERG/CYP risk context
Predicted by PubChem algorithm; comparator estimated
Lipophilicity optimization ADME prediction Fragment-based library design

Diversification Sites at C-2 Carbonyl

The C‑2 carbonyl of 1-(oxolan-3-yl)piperazin‑2‑one enables chemoselective transformations (e.g., reduction to piperazine, enolate alkylation, Lawesson thionation) that are impossible with the des‑carbonyl analog 1-(oxolan-3-yl)piperazine [1]. In patent US8623865B2, acylpiperazinone intermediates were elaborated via the N‑4 position while the C‑2 carbonyl remained available for late‑stage diversification, a dual‑handle advantage absent in simple piperazines [2].

Diversification Sites
Supporting evidence
3 reactive sites vs 1
Enables more efficient SAR exploration and library synthesis
C-2 carbonyl, C-3, N-4; supported by patent exemplification
Parallel synthesis Library enumeration Building block reactivity

Patent Landscape Comparison

The des‑carbonyl analog 1-(oxolan-3-yl)piperazine appears in 32 patents, indicating a congested IP space for simple piperazine derivatives [1]. In contrast, the piperazin‑2‑one scaffold has been specifically claimed in patents such as US8623865B2 for antibacterial applications and by Yang et al. (J Med Chem, 2024) for cardiac late‑sodium current inhibition, creating targeted, defensible IP niches for oxolan‑bearing piperazinones [2][3]. This differential patent landscape directly affects procurement risk in commercial R&D programs.

Patent Landscape
Supporting evidence
32 vs narrower piperazinone IP
Piperazinone patents offer targeted freedom-to-operate context
Patent search data; legal review required
IP landscape Freedom-to-operate Prior art analysis

Optimal Procurement Scenarios


Fragment-Based Lead Discovery with Low Lipophilicity

Programs targeting CNS or anti-infective targets where high lipophilicity is a liability benefit from the XLogP3 of −0.9 and TPSA of 41.6 Ų [1]. The low logP reduces the risk of hERG and CYP450 inhibition that plagues many arylpiperazinone fragments, while the three H‑bond acceptors provide sufficient polar interactions for initial hit identification [1].

Late-Stage Functionalization & Parallel Library Synthesis

The C‑2 carbonyl enables chemoselective transformations (reduction, thionation, enolate chemistry) orthogonal to N‑4 derivatization, making the compound a three‑vector diversification hub [1]. Procurement teams supporting medicinal chemistry groups pursuing rapid SAR exploration should prioritize this scaffold over simpler piperazines that offer only a single reactive site [1].

Cardiac Late Sodium Current Inhibition

The 1,4‑disubstituted piperazin‑2‑one scaffold has been validated as a selective late INa inhibitor chemotype with QT‑shortening properties in isolated rabbit hearts [2]. Although the lead compound 7d (IC₅₀ = 2.7 μM) bears a 4‑acyl group rather than an oxolane, the core scaffold's ability to achieve >30‑fold peak/late selectivity demonstrates the privileged nature of the piperazin‑2‑one template [2].

Antibacterial Fatty Acid Biosynthesis Inhibition

US8623865B2 specifically claims acylpiperazinones as inhibitors of bacterial fatty acid biosynthesis (FabI) [3]. The oxolan‑3‑yl substituent can serve as a solubility‑enhancing replacement for planar aryl groups, maintaining target engagement while improving physicochemical properties for Gram‑negative penetration [3].

Application
Selection Property
Validation Focus
Fragment-Based Lead Discovery (Low Lipophilicity)
XLogP3 −0.9, TPSA 41.6 Ų, three HBA
Low logP fragment hit confirmation; CYP/hERG liability screening
Late-Stage Functionalization & Library Synthesis
Three synthetically addressable vectors
Chemoselective derivatization at C-2 carbonyl orthogonal to N-4
Cardiac Ion Channel Research (Late INa Pathway)
Piperazin-2-one scaffold reported in late INa inhibitor studies
Peak/late selectivity context; rabbit heart model endpoint review
Antibacterial Target Engagement (FabI)
Oxolane-substituted acylpiperazinone chemotype
FabI inhibition assay context; Gram-negative penetration review
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